Tivozanib hydrochloride anhydrous

Vue d'ensemble

Description

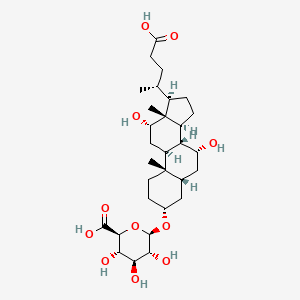

Tivozanib Hydrochloride is the hydrochloride salt of tivisanib, an orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2 and 3 with potential antiangiogenic and antineoplastic activities. Tivozanib binds to and inhibits VEGFRs 1, 2 and 3, which may result in the inhibition of endothelial cell migration and proliferation, inhibition of tumor angiogenesis and tumor cell death. VEGFR tyrosine kinases, frequently overexpressed by a variety of tumor cell types, play a key role in angiogenesis.

Applications De Recherche Scientifique

1. Biological Activity and Clinical Efficacy

Tivozanib hydrochloride monohydrate, a potent pan-VEGF receptor tyrosine kinase inhibitor, demonstrates significant biological activity. It surpasses other VEGF tyrosine kinase inhibitors in efficacy, showing promise in Phase I, II, and III clinical trials for advanced or metastatic renal cell carcinoma. Ongoing trials are exploring its combination with various anticancer agents, such as mTOR inhibitors, for other indications (Haberkorn & Eskens, 2013).

2. Pharmacokinetics and Food Interaction

A Phase I study revealed the impact of food on tivozanib pharmacokinetics. It indicated that food does not significantly affect the area under the curve (AUC) of tivozanib, although it decreases the maximum concentration (Cmax) by about 23%, suggesting tivozanib can be administered with or without food (Cotreau et al., 2014).

3. Combination Therapies and Tumor Response

A study on combining tivozanib with a modified FOLFOX-6 regimen in gastrointestinal tumors found it to be feasible and safe. The recommended dose was confirmed as 1.5 mg/day, and observed clinical responses warrant further exploration in gastrointestinal tumors (Oldenhuis et al., 2015).

4. Cardiac Safety

Research on the cardiac safety of tivozanib in patients with advanced solid tumors showed minimal effects on cardiac repolarization or ECG morphology, suggesting a tolerable safety profile in oncology subjects (Moore et al., 2014).

5. Efficacy Post-Progression on Other Therapies

Tivozanib has demonstrated anti-tumor activity and a tolerable adverse-event profile in patients with advanced renal cell carcinoma after progression on sorafenib, suggesting its potential as a second-line therapy (Nosov et al., 2013).

Propriétés

Numéro CAS |

682745-43-3 |

|---|---|

Formule moléculaire |

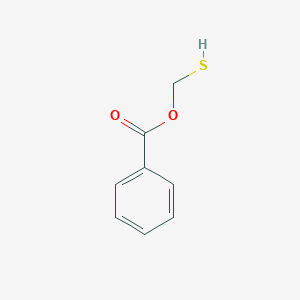

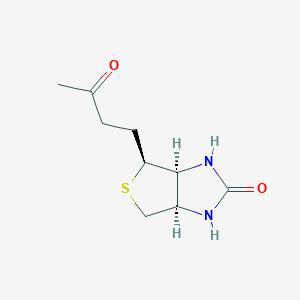

C22H20Cl2N4O5 |

Poids moléculaire |

491.3 g/mol |

Nom IUPAC |

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrochloride |

InChI |

InChI=1S/C22H19ClN4O5.ClH/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H |

Clé InChI |

NVOQFPILSQNESS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl |

SMILES canonique |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl |

| 682745-43-3 | |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate](/img/structure/B1259068.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B1259073.png)

![(3R,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1259082.png)